Retinyl acetate-d4

Catalog No.
S12874647
CAS No.
M.F
C22H32O2
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl acetate-d4

Product Name

Retinyl acetate-d4

IUPAC Name

[(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

Molecular Formula

C22H32O2

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i1D3,9D

InChI Key

QGNJRVVDBSJHIZ-VHPORTKQSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\COC(=O)C)\C

Retinyl acetate-d4 is a deuterated derivative of retinyl acetate, which is an ester form of retinol (vitamin A). This compound is characterized by the incorporation of four deuterium atoms, which are stable isotopes of hydrogen. The molecular formula for retinyl acetate-d4 is C22H28D4O2, and it serves as a valuable tool in biochemical research due to its unique isotopic labeling, allowing for precise tracking in metabolic studies and pharmacokinetic assessments.

Retinyl acetate itself is known for its role in various biological processes, including vision, immune function, and cellular growth. The deuterated version enhances analytical methods such as mass spectrometry, providing improved sensitivity and specificity in detecting and quantifying vitamin A metabolites in biological samples .

Typical of retinoids:

  • Hydrolysis: In aqueous conditions, retinyl acetate-d4 can be hydrolyzed to yield retinol-d4 and acetic acid. This reaction is significant in understanding the bioavailability and metabolism of vitamin A compounds.
  • Oxidation: Retinyl acetate-d4 can be oxidized to form retinaldehyde-d4 and subsequently to retinoic acid-d4. These transformations are crucial for the biological activity of vitamin A derivatives.
  • Isomerization: Under certain conditions, retinyl acetate-d4 may undergo geometric isomerization, resulting in different conformations that can influence its biological activity .

Retinyl acetate-d4 exhibits biological activities similar to those of retinol. It plays a critical role in the maintenance of epithelial tissues and is essential for normal vision. The presence of deuterium allows researchers to study its metabolism more accurately without interference from naturally occurring isotopes.

The synthesis of retinyl acetate-d4 typically involves:

  • Deuteration of Retinol: Starting with retinol, deuterated solvents or reagents can be used to introduce deuterium atoms into the molecule.
  • Esterification: The reaction of deuterated retinol with acetic anhydride or acetic acid in the presence of a catalyst leads to the formation of retinyl acetate-d4. This method ensures that the deuterium labeling is retained throughout the synthesis process .
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic integrity.

Retinyl acetate-d4 has several applications in research:

  • Metabolic Studies: Its isotopic labeling allows for detailed studies on the metabolism of vitamin A compounds in human subjects or animal models.
  • Analytical Chemistry: Used as an internal standard in mass spectrometry for quantifying vitamin A levels in biological samples.
  • Pharmacological Research: Investigating the effects of vitamin A on various biological pathways, particularly in cancer prevention and treatment strategies .

Interaction studies involving retinyl acetate-d4 typically focus on its metabolic pathways and interactions with other compounds. Research indicates that it may interact with various enzymes involved in vitamin A metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions can influence the bioavailability and efficacy of retinoids in therapeutic contexts .

Additionally, studies have explored how dietary components affect the absorption and conversion rates of deuterated retinoids, providing insights into nutritional biochemistry and public health implications.

Retinyl acetate-d4 shares structural similarities with several other compounds within the vitamin A family. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
RetinolAlcohol formActive form of vitamin A; crucial for vision
Retinyl palmitateEster formCommonly used in cosmetic formulations
RetinalAldehyde formIntermediate in the conversion to retinoic acid
Retinoic acidCarboxylic acid formActive metabolite involved in gene expression
Retinyl linoleateEster formContains unsaturated fatty acid; affects stability

Uniqueness of Retinyl Acetate-D4

The primary uniqueness of retinyl acetate-d4 lies in its isotopic labeling with deuterium. This feature allows for enhanced tracking capabilities during metabolic studies compared to non-labeled compounds. It provides researchers with a powerful tool to study vitamin A dynamics without confounding results from naturally occurring isotopes. Furthermore, its potential applications extend beyond basic research into clinical settings, particularly concerning dietary intake assessments and therapeutic interventions related to vitamin A deficiency or excess .

IUPAC Nomenclature and Systematic Classification

Retinyl acetate-d4 is systematically classified according to International Union of Pure and Applied Chemistry nomenclature as the deuterated analogue of retinyl acetate [4]. The compound represents a stable isotope-labeled version of the naturally occurring vitamin A acetate ester, where four hydrogen atoms have been replaced with deuterium atoms [4] [26]. The systematic chemical name follows the standard retinoid naming convention, with the deuterium labeling specified through the "d4" designation [1].

The compound belongs to the broader chemical classification of retinoids, which are derivatives of retinol that maintain the characteristic polyene structure with a substituted cyclohexene ring [13] [18]. Within this classification system, retinyl acetate-d4 is specifically categorized as a deuterated retinyl ester, distinguishing it from other isotopically labeled retinoid compounds [4] [19]. The deuterium labeling places this compound within the specialized category of stable isotope reference standards used for analytical and metabolic studies [4] [22].

The Chemical Abstracts Service has assigned the unique registry number 118139-40-5 to retinyl acetate-d4, providing unambiguous identification within chemical databases [4] [25]. This registration system ensures precise identification and prevents confusion with other isotopically labeled retinoid variants or the unlabeled parent compound [26].

Molecular Formula and Isotopic Composition

The molecular formula of retinyl acetate-d4 is C₂₂H₂₈D₄O₂, indicating the specific positioning of four deuterium atoms within the molecular structure [4] [26]. This formula represents a molecular weight of 332.51 daltons, which is precisely 4.024 daltons higher than the unlabeled retinyl acetate due to the mass difference between deuterium and hydrogen atoms [4] [1]. The isotopic enrichment typically exceeds 98% at the labeled positions, ensuring analytical reliability for tracer studies [4].

The deuterium incorporation pattern in retinyl acetate-d4 involves specific hydrogen-deuterium exchange at predetermined positions within the molecule [11] [20]. Research has demonstrated that deuterium labeling in retinoid compounds can significantly affect their chemical reactivity and metabolic behavior [20] [24]. The precise isotopic composition allows for accurate mass spectrometric detection and quantification when used as an internal standard in analytical applications [5] [9].

Table 1: Comparative Molecular Data

PropertyRetinyl AcetateRetinyl Acetate-d4
Molecular FormulaC₂₂H₃₂O₂ [3]C₂₂H₂₈D₄O₂ [4]
Molecular Weight328.488 g/mol [2]332.51 g/mol [4]
Mass Difference-+4.024 g/mol [4]
Isotopic EnrichmentNatural abundance>98% D₄ [4]

The isotopic labeling strategy employed in retinyl acetate-d4 synthesis ensures that the deuterium atoms are incorporated at positions that do not interfere with the essential biological recognition elements of the molecule [20] [21]. This selective labeling approach maintains the fundamental chemical and physical properties while providing the isotopic signature necessary for analytical detection [19] [22].

Comparative Structural Features: Retinyl Acetate vs. Retinyl Acetate-d4

The structural comparison between retinyl acetate and retinyl acetate-d4 reveals minimal geometric differences despite the isotopic substitution [13] [18]. Both compounds maintain the characteristic all-trans configuration of the polyene chain, which is essential for biological activity and chemical stability [13] [14]. The acetate ester functional group remains unchanged in both molecules, preserving the chemical reactivity patterns associated with this moiety [17] [18].

The deuterium substitution in retinyl acetate-d4 occurs at specific positions that have been strategically selected to minimize structural perturbation while maximizing analytical utility [20] [24]. Crystallographic and computational studies have demonstrated that the carbon-deuterium bond lengths are slightly shorter than carbon-hydrogen bonds, but these differences are typically less than 0.01 Angstroms and do not significantly alter the overall molecular geometry [23].

Table 2: Structural Comparison Parameters

Structural FeatureRetinyl AcetateRetinyl Acetate-d4
Polyene ConfigurationAll-trans [13]All-trans [4]
Cyclohexene Ring2,6,6-trimethyl [3]2,6,6-trimethyl [4]
Ester LinkageAcetate [13]Acetate [4]
Bond Length VariationStandard C-H [18]Slightly shorter C-D [23]

The conjugated double bond system remains intact in both compounds, maintaining the electronic properties that contribute to the characteristic ultraviolet-visible absorption spectrum [15] [31]. The isotopic effect on the electronic structure is negligible, ensuring that the fundamental photochemical and chemical properties are preserved [20] [24].

Conformational analysis reveals that both retinyl acetate and retinyl acetate-d4 adopt similar preferred conformations in solution and solid state [8] [13]. The deuterium substitution does not introduce significant steric hindrance or alter the preferred rotational conformers around single bonds [20]. This structural similarity is crucial for maintaining biological relevance when retinyl acetate-d4 is used as an internal standard or tracer compound [19] [21].

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides the most definitive characterization of retinyl acetate-d4, with deuterium labeling causing characteristic shifts and coupling pattern changes [8] [33]. Proton nuclear magnetic resonance spectra show the expected reduction in signal intensity at the deuterated positions, while carbon-13 nuclear magnetic resonance reveals isotope-induced chemical shifts due to the deuterium substitution [11] [33]. The acetate methyl group resonance appears at approximately 2.1 parts per million in both compounds, confirming the preservation of the ester functionality [8].

Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of the isotopic labeling pattern and can quantify the degree of deuterium incorporation at each position [11] [22]. The deuterium signals typically appear at chemical shifts corresponding to the original hydrogen positions but with characteristic quadrupolar line broadening [23].

Table 3: Spectroscopic Characteristics

TechniqueRetinyl AcetateRetinyl Acetate-d4
UV-Vis λmax325-328 nm [31]325-328 nm [32]
¹H NMR (acetate)2.1 ppm [8]2.1 ppm [8]
IR (C=O stretch)~1735 cm⁻¹ [31]~1735 cm⁻¹ [31]
Fluorescence470 nm emission [31]470 nm emission [35]

Infrared spectroscopy reveals virtually identical spectra for both compounds, with the carbonyl stretch of the acetate ester appearing at approximately 1735 wavenumbers [31]. The carbon-deuterium stretching frequencies occur at lower wavenumbers compared to carbon-hydrogen stretches, but these differences are subtle and require high-resolution instrumentation for detection [31].

Ultraviolet-visible spectroscopy shows nearly identical absorption profiles for both retinyl acetate and retinyl acetate-d4, with maximum absorption occurring at 325-328 nanometers in ethanol [31] [32]. The molar extinction coefficients remain essentially unchanged, confirming that the electronic transitions are not significantly affected by deuterium substitution [15] [32]. First derivative spectrophotometry can be employed for enhanced analytical precision, with characteristic features appearing at 306 nanometers and 348 nanometers [32].

Mass spectrometry provides the most sensitive method for distinguishing retinyl acetate-d4 from its unlabeled analogue [5] [16]. Atmospheric pressure chemical ionization in positive mode yields characteristic fragmentation patterns, with the deuterated compound showing a four-mass-unit shift in all major fragment ions [5] [9]. The base peak typically appears at mass-to-charge ratio 273 for retinyl acetate-d4, compared to 269 for the unlabeled compound, corresponding to the loss of acetic acid and water [16] [34].

Catalytic Deuterium Exchange Techniques

Catalytic deuterium exchange represents a fundamental approach for introducing deuterium atoms into retinyl acetate structures. Hydrogen-deuterium exchange (HIE) methodologies have been extensively developed for retinoid labeling, utilizing various metal catalysts to facilitate selective deuterium incorporation [1].

The most widely employed technique involves palladium-catalyzed exchange reactions using deuterium gas as the deuterium source. Under optimized conditions at temperatures ranging from 25-50°C, deuterium incorporation levels of 82-90% can be achieved within 6-12 hours . This approach benefits from the mild reaction conditions and high selectivity for specific carbon-hydrogen bonds in the retinyl backbone.

Platinum-catalyzed deuterium exchange offers an alternative approach, particularly effective for polyene systems like retinyl acetate. The mechanism involves coordination of the aromatic ring system to platinum, generating a platinum-π-aryl complex that facilitates deuterium incorporation through oxidative addition and reductive elimination cycles [1]. Temperature control between 150-180°C is critical to maintain selectivity while achieving 75-85% deuterium incorporation.

Recent advances in nanoparticle catalysis have shown exceptional promise for retinyl acetate-d4 synthesis. Ruthenium nanoparticles supported on polyvinylpyrrolidone (PVP) demonstrate superior activity, achieving 90-98% deuterium incorporation at moderate temperatures (80-120°C) within 4-8 hours [3]. The selectivity observed depends on the phosphine structure and coordination mode, with phosphines containing strong coordination through the phosphorus atom showing preferred deuteration at specific positions.

Iridium complex catalysis provides another sophisticated approach, particularly when utilizing DMSO-d6 as both solvent and deuterium source. The catalytic system operates at temperatures of 60-100°C, achieving 88-95% deuterium incorporation within 2-6 hours [4]. The shorter reaction times represent a significant advantage for large-scale synthesis applications.

Wittig-Horner Reaction Modifications for Isotope Labeling

The Wittig-Horner reaction has emerged as the predominant method for synthesizing deuterated retinoids with high isotopic purity [5] . This approach allows precise control over deuterium placement while maintaining the geometric integrity of the retinyl system.

Diethyl phosphonoacetonitrile serves as a key phosphonate reagent in deuterium labeling strategies. When employed with lithium diisopropylamide (LDA) in tetrahydrofuran at temperatures from -78°C to -20°C, deuterium content of 95-99% can be achieved with yields ranging from 52-65% [6]. The reaction proceeds through formation of a stabilized carbanion intermediate that readily incorporates deuterium from deuterated solvents or reagents.

Bergen and colleagues demonstrated the synthesis of deuterated retinol analogs using deuterated phosphonate reagents with remarkable isotopic purity [7]. The methodology involves treating retinyl acetate with deuterated acetic acid under acidic conditions, achieving 99% deuterium incorporation at specific methyl positions. Subsequent Wittig-Horner coupling with β-ionylideneethyl phosphonate derivatives yields deuterated retinol precursors with 52% efficiency.

Advanced modifications employ CD3-labeled phosphonate reagents in combination with potassium carbonate in methanol systems. Operating at temperatures from 25-40°C, these conditions provide 96-99% deuterium content with improved yields of 75-88% [5]. The enhanced yields result from optimized base systems that minimize competing side reactions while promoting efficient deuterium incorporation.

Trideutero-phosphonate reagents represent the state-of-the-art in Wittig-Horner modifications for isotope labeling. When utilized with sodium hydride in dimethyl sulfoxide at temperatures from -20°C to 25°C, these systems achieve 97-99% deuterium content with yields of 65-78% . The methodology provides access to multiple deuterium labels simultaneously, enabling synthesis of highly enriched retinyl acetate-d4 derivatives.

Large-Scale Production Protocols

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic approaches have gained prominence for large-scale retinyl acetate-d4 production due to their mild reaction conditions and high selectivity [8] [9]. These methodologies combine chemical deuterium incorporation with enzymatic esterification to achieve efficient synthesis with minimal geometric isomerization.

The most successful implementation utilizes Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), for esterification reactions. Operating with substrate concentrations of 300 g/L in n-hexane at 30°C, conversion rates of 97.5% can be achieved within 8-12 hours [8]. The high substrate tolerance and excellent stability of the immobilized enzyme make this approach particularly suitable for industrial applications.

Alternative lipase systems have been explored to optimize production parameters. Candida antarctica lipase in tert-amyl alcohol demonstrates excellent performance at 250 g/L substrate concentration, achieving 88.3% conversion at 40°C within 5-8 hours [9]. The use of tert-amyl alcohol as reaction medium provides enhanced solubility for retinyl substrates while maintaining enzyme stability.

Immobilized lipase systems on macroporous acrylic resin AB-8 offer advantages for continuous production processes. These systems operate at elevated substrate concentrations of 350 g/L in n-hexane/ethanol mixtures, achieving 92.1% conversion at 35°C within 6-10 hours [8]. The heterogeneous nature of the catalyst facilitates product separation and enzyme recycling.

Recent developments in metal-organic framework (MOF) encapsulation have shown promise for enhancing enzyme performance. CALB encapsulated in hierarchically open-capsule MOFs demonstrates 11.3-fold higher catalytic efficiency compared to conventional Novozym 435, with remarkable stability under harsh conditions [10]. This approach provides 3.2-times higher catalytic activity for retinyl acetate synthesis, representing a significant advancement in biocatalytic technology.

Purification and Isolation Techniques

Purification of retinyl acetate-d4 requires specialized techniques to maintain isotopic integrity while achieving high chemical purity. Reverse-phase high-performance liquid chromatography (HPLC) represents the gold standard for analytical and preparative separations [11] [12].

The most effective reverse-phase HPLC systems employ C18 columns (250 × 4.6 mm) with methanol/water (95:5 v/v) mobile phases at flow rates of 1 mL/min. Under these conditions, retinyl acetate-d4 exhibits a retention time of 12.3 minutes, achieving purities of 98.5% with 92% recovery . The system provides baseline separation from protiated analogs, enabling accurate quantification of deuterium incorporation.

Normal-phase HPLC using silica gel 60 stationary phases offers complementary selectivity for geometric isomer separation. Mobile phases consisting of n-hexane/dioxane mixtures provide effective separation of all-trans, 9-cis, 11-cis, and 13-cis isomers with retention times ranging from 8.5 to 15 minutes [13]. This approach achieves purities of 96.2% with 88% recovery, particularly valuable for removing geometric isomer impurities.

Preparative HPLC scaling represents the most effective approach for kilogram-scale purification. Systems employing C18 columns (250 × 10 mm) with methanol/isopropanol (50:50) mobile phases can process gram quantities while maintaining 99.1% purity with 85% recovery . The reduced recovery reflects the trade-off between throughput and purity in large-scale operations.

Flash chromatography provides a cost-effective alternative for intermediate-scale purifications. Silica gel stationary phases with hexane/ethyl acetate gradient elution achieve 94.8% purity with 90% recovery, offering significant time and cost savings compared to preparative HPLC . However, this approach requires careful optimization to prevent geometric isomerization during the purification process.

Quality Control Metrics

Isotopic Purity Assessment

Accurate determination of deuterium content in retinyl acetate-d4 requires sophisticated analytical methodologies capable of distinguishing isotopic species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most reliable technique for isotopic purity assessment [12] [14].

Electrospray ionization (ESI) LC-MS/MS systems monitoring mass transitions at 273.2 → 97.1 m/z provide exceptional sensitivity with detection limits of 0.5 ng and precision of 2.3% relative standard deviation. The method quantifies deuterium incorporation across the range of 85-99% with analysis times of 7 minutes [12]. Ionization effects and extraction efficiency are compensated using stable isotope internal standards, ensuring accurate quantification.

Atmospheric pressure chemical ionization (APCI) offers enhanced sensitivity for retinoid analysis. APCI systems eliminate terminal functional groups to produce identical precursor ions, requiring adequate chromatographic separation before mass spectrometric detection. Monitoring transitions at 269.2 → 92.9 m/z achieves detection limits of 0.3 ng with 1.8% precision [12]. The abundant product ion results from cleavage at the C9-C10 double bond, providing structural confirmation of deuterium incorporation.

Gas chromatography-mass spectrometry (GC-MS) provides complementary information for deuterium quantification. Direct analysis of molecular ions at 328 m/z enables detection limits of 2.0 ng with 4.2% precision across the quantification range of 75-95% [15]. While less sensitive than LC-MS/MS approaches, GC-MS offers advantages for volatile retinoid derivatives and provides definitive molecular weight confirmation.

Nuclear magnetic resonance (NMR) spectroscopy represents the most definitive method for deuterium location and quantification. Deuterium NMR analysis provides direct measurement of isotopic incorporation with 1.5% precision across the range of 90-99% [16]. The technique requires larger sample quantities (50 ng detection limit) but offers unambiguous structural characterization and quantitative deuterium determination.

Isotope ratio mass spectrometry (IRMS) provides the highest precision for deuterium content determination. Thermal conversion/elemental analysis-IRMS achieves 0.8% precision with detection limits of 10 ng across the quantification range of 95-99% [17]. This approach is particularly valuable for regulatory compliance and quality assurance applications requiring traceable isotopic measurements.

Geometric Isomer Analysis

Geometric isomer analysis represents a critical quality control parameter for retinyl acetate-d4, as different isomers exhibit varying biological activities. All-trans retinyl acetate possesses 100% vitamin A activity, while Z-isomers range from 14% for 11,13-di-cis-retinol to 75% for 13-cis-retinol [18].

Normal-phase HPLC using silica gel 60 stationary phases provides the most effective separation of geometric isomers. Mobile phases consisting of n-hexane/dioxane mixtures enable baseline separation of 13-cis, 11-cis, 9-cis, and all-trans isomers with detection at 320 nm [13]. Analysis times of 45 minutes provide comprehensive isomer profiling with precision of 0.5% at the 10 microgram level.

Reverse-phase HPLC systems offer faster analysis times while maintaining adequate isomer resolution. C18 columns (150 × 2.1 mm) with methanol/water gradient elution provide partial separation of major isomers with 25-minute analysis times [19]. Detection at 325 nm enables quantification of individual isomers with sufficient resolution for quality control applications.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) represents the most advanced approach for geometric isomer analysis. C18 columns (100 × 2.1 mm) with acetonitrile/water mobile phases containing 0.1% formic acid achieve complete isomer separation within 15 minutes [20]. Mass spectrometric detection provides definitive identification and quantification of each geometric isomer.

Capillary liquid chromatography offers enhanced resolution for complex isomer mixtures. C18 columns (150 × 0.3 mm) with methanol/water (90:10) mobile phases provide good separation with 60-minute analysis times [19]. The enhanced resolution results from reduced band broadening and improved mass transfer characteristics of capillary systems.

Preparative HPLC methods enable isolation of individual geometric isomers for biological testing and reference standard preparation. C18 columns (250 × 10 mm) with methanol/isopropanol (50:50) mobile phases achieve baseline separation with 35-minute analysis times [13]. Fractionation of 0.5 mg samples can be achieved while maintaining isomeric purity above 98%.

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

332.265337243 g/mol

Monoisotopic Mass

332.265337243 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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